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molecular formula C15H13NO B8719938 1H-Indol-5-ol, 1-(phenylmethyl)- CAS No. 142769-36-6

1H-Indol-5-ol, 1-(phenylmethyl)-

Cat. No. B8719938
M. Wt: 223.27 g/mol
InChI Key: LTNFQIYLCBXXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259182B2

Procedure details

A slurry of 0.98 g (3.12 mmol) 1-benzyl-5-benzyloxy-1H-indole, 0.20 g 20% Palladium on carbon, and 1.51 g (24 mmol) NH4CHO was heated to reflux with stirring for 3 days. The reaction was allowed to cool and an additional 0.20 g 20% Palladium on carbon and 1.33 g NH4CHO was added. The reaction was refluxed for an additional 24 hours upon which time the reaction was complete by TLC. The reaction was filtered through paper and concentrated. The residue was chromatographed on silica using 25–40% EtOAc-hexane to afford 0.44 g 1-benzyl-5-hydroxy-1H-indole as a solid.
Name
1-benzyl-5-benzyloxy-1H-indole
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4CHO
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
NH4CHO
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:17]CC3C=CC=CC=3)=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd]>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyl-5-benzyloxy-1H-indole
Quantity
0.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)OCC1=CC=CC=C1
Name
NH4CHO
Quantity
1.51 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
NH4CHO
Quantity
1.33 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for an additional 24 hours upon which time the reaction
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using 25–40% EtOAc-hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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